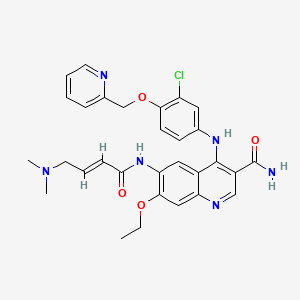
Neratinib Impurity XA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neratinib Impurity XA is a chemical compound associated with the synthesis and degradation of Neratinib, a tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. This impurity is often studied to understand the stability, efficacy, and safety of the pharmaceutical product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Neratinib Impurity XA involves several steps, including the use of various reagents and catalysts. One common method involves the Wittig–Horner reaction, which is a classic method to obtain alkenes by reacting phosphonates with carbonyl compounds . This reaction is used to synthesize the side chains of Neratinib, which can lead to the formation of impurities like this compound.
Industrial Production Methods
Industrial production of Neratinib and its impurities involves high-performance liquid chromatography (HPLC) to separate and identify related substances. The process includes maintaining specific conditions such as temperature, pH, and the use of solvents like acetonitrile .
Analyse Chemischer Reaktionen
Types of Reactions
Neratinib Impurity XA can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Neratinib Impurity XA is extensively studied in scientific research for various applications:
Chemistry: Used to understand the stability and degradation pathways of Neratinib.
Biology: Studied for its effects on cellular processes and potential biological activity.
Medicine: Investigated for its role in the safety and efficacy of Neratinib as a pharmaceutical product.
Industry: Used in quality control and regulatory compliance to ensure the purity of Neratinib
Wirkmechanismus
Neratinib Impurity XA, like Neratinib, may interact with tyrosine kinases, although its specific mechanism of action is less well-defined. Neratinib itself binds to and irreversibly inhibits epidermal growth factor receptor (EGFR), HER2, and HER4, preventing autophosphorylation of tyrosine residues and reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lapatinib: Another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.
Afatinib: A tyrosine kinase inhibitor that targets EGFR and HER2.
Erlotinib: Primarily targets EGFR and is used in the treatment of non-small cell lung cancer.
Uniqueness
Neratinib Impurity XA is unique in its specific formation during the synthesis and degradation of Neratinib. Its study helps in understanding the stability and safety profile of Neratinib, making it crucial for pharmaceutical development and quality control .
Eigenschaften
CAS-Nummer |
1376619-98-5 |
|---|---|
Molekularformel |
C30H31ClN6O4 |
Molekulargewicht |
575.1 g/mol |
IUPAC-Name |
4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-7-ethoxyquinoline-3-carboxamide |
InChI |
InChI=1S/C30H31ClN6O4/c1-4-40-27-16-24-21(15-25(27)36-28(38)9-7-13-37(2)3)29(22(17-34-24)30(32)39)35-19-10-11-26(23(31)14-19)41-18-20-8-5-6-12-33-20/h5-12,14-17H,4,13,18H2,1-3H3,(H2,32,39)(H,34,35)(H,36,38)/b9-7+ |
InChI-Schlüssel |
DOKHWOSCUNXBRY-VQHVLOKHSA-N |
Isomerische SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C(=O)N)NC(=O)/C=C/CN(C)C |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C(=O)N)NC(=O)C=CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


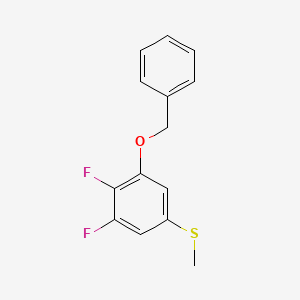
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B14761862.png)
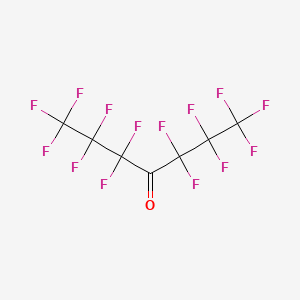
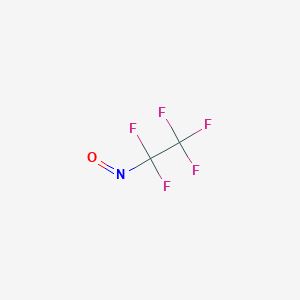
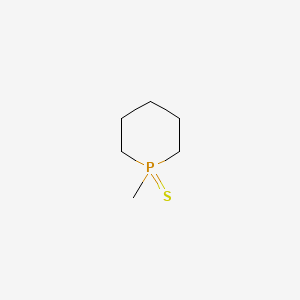
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
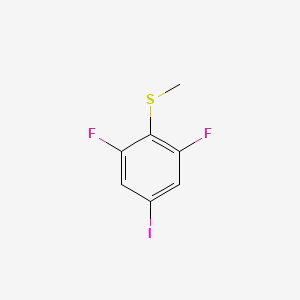
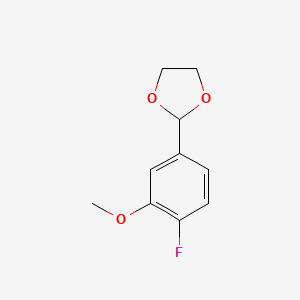
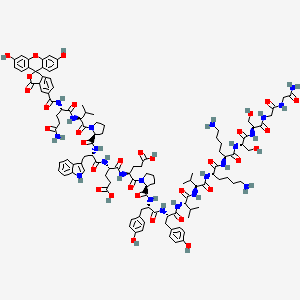
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)

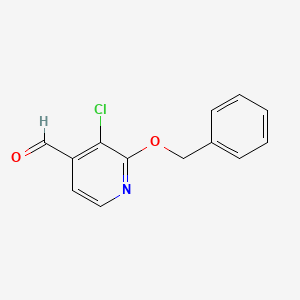
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
